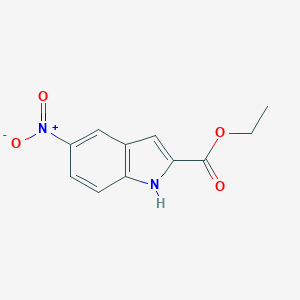

![molecular formula C10H15N3O B057423 [1-(嘧啶-2-基)哌啶-4-基]甲醇 CAS No. 111247-61-1](/img/structure/B57423.png)

[1-(嘧啶-2-基)哌啶-4-基]甲醇

描述

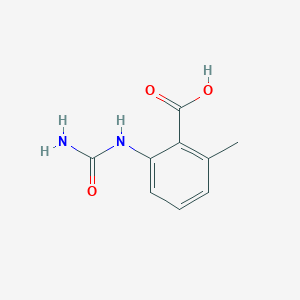

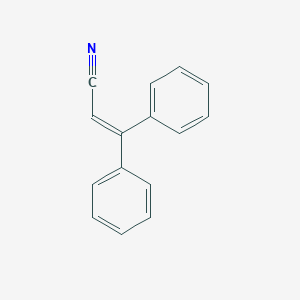

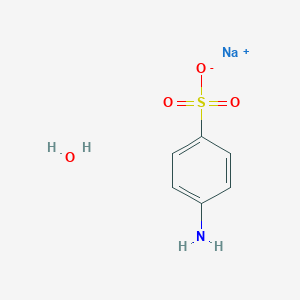

“[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol” is a compound with the CAS Number: 1249830-74-7 . It has a molecular weight of 193.25 . The IUPAC name for this compound is [1- (4-pyrimidinyl)-2-piperidinyl]methanol . The compound is in powder form .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H15N3O/c14-7-9-3-1-2-6-13 (9)10-4-5-11-8-12-10/h4-5,8-9,14H,1-3,6-7H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

“[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol” is a powder . It has a molecular weight of 193.25 . The compound is stored at 4 degrees Celsius .科学研究应用

Drug Design and Synthesis

Piperidines, which include “[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis of Piperidine Derivatives

“[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol” can be used in the synthesis of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological Evaluation of Potential Drugs

The compound can be used in the discovery and biological evaluation of potential drugs . This involves testing the biological activity and pharmacological activity of the compound and its derivatives .

Synthesis of Biologically Active Piperidines

“[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol” can be used as a substrate for the synthesis of biologically active piperidines . These compounds have potential applications in various areas of medicine .

Inhibition of PKB Kinase Activity

There is evidence that compounds similar to “[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol” can inhibit PKB kinase activity . This could potentially be used in the treatment of diseases where PKB kinase is overactive .

Synthesis of Desferrioxamine B (DFO) Containing Third Generation Triazine Dendrimer

“[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol” can be used in the preparation of desferrioxamine B (DFO) containing third generation triazine dendrimer . This has potential applications in the field of drug delivery .

安全和危害

属性

IUPAC Name |

(1-pyrimidin-2-ylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-8-9-2-6-13(7-3-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUNGTEUNVMHDIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380153 | |

| Record name | [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol | |

CAS RN |

111247-61-1 | |

| Record name | 1-(2-Pyrimidinyl)-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111247-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

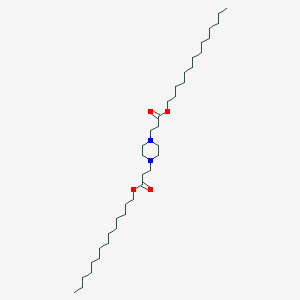

![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)